molecular formula C40H52O4 B196054 beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- CAS No. 7542-45-2

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

Cat. No. B196054
CAS RN: 7542-45-2
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-QISQUURKSA-N
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Description

“beta,beta-Carotene-4,4’-dione, 3,3’-dihydroxy-, (3S,3’S)-” is also known as Astaxanthin . It is a red dietary carotenoid isolated from Haematococcus pluvialis . The molecular formula is C40H52O4 . It is a potent antioxidant with antiproliferative, neuroprotective, and anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of Astaxanthin consists of a long chain of carbon atoms with alternating single and double bonds, which is typical of carotenoids . It has two hydroxyl groups and two ketone groups .


Chemical Reactions Analysis

Astaxanthin is a fat-soluble and water-soluble pigment that exists in marine organisms such as shrimp, crab, salmon, and algae . It is the strongest antioxidant in nature. Its antioxidant activity is 550 times that of vitamin E and 10 times that of β-carotene .


Physical And Chemical Properties Analysis

Astaxanthin has a density of 1.1±0.1 g/cm3, a boiling point of 774.0±60.0 °C at 760 mmHg, and a flash point of 435.8±29.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Astaxanthin (Synthetic) in Scientific Research

Astaxanthin, also known by its scientific name NSC635689, is a synthetic form of a naturally occurring carotenoid pigment. It’s renowned for its potent antioxidant properties and has been the subject of extensive research across various fields. Below are detailed sections focusing on unique applications of Astaxanthin in scientific research:

Nutraceuticals and Aging: Astaxanthin has been studied for its potential health benefits as a nutraceutical, particularly in the aging process. Its strong antioxidant activity may help in reducing oxidative stress, which is a key factor in aging and age-related diseases .

Cardiovascular Health: Research suggests that Astaxanthin may have therapeutic effects on cardiovascular health. Its antioxidant properties could aid in preventing cardiovascular diseases by mitigating oxidative damage to heart tissues .

Anticancer Properties: Astaxanthin’s role in cancer prevention and therapy has been explored due to its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) without affecting healthy cells .

Antihypertensive Effects: Studies indicate that Astaxanthin may have antihypertensive effects, potentially helping in the management of high blood pressure through its antioxidative mechanisms .

Skin Health: The compound’s stability, water solubility, skin permeability, and retention are being improved through nanostructured lipid carriers (NLCs). This could enhance its application in dermatology, particularly for skin protection and anti-aging treatments .

Mechanism of Action

Astaxanthin, also known as NSC635689, beta,beta-Carotene-4,4’-dione, 3,3’-dihydroxy-, (3S,3’S)-, or 6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one, is a potent antioxidant carotenoid .

Target of Action

Astaxanthin’s primary targets are reactive oxygen species (ROS) and inflammatory mediators within the body .

Mode of Action

Astaxanthin exerts its effects primarily through its antioxidant and anti-inflammatory properties. It neutralizes ROS, thereby reducing oxidative stress . It also inhibits the production of proinflammatory cytokines, such as TNFα and IL-6 .

Biochemical Pathways

Astaxanthin affects several biochemical pathways. It blocks NF-κB activation, which is a key regulator of the immune response to infection . It also enhances the phagocytosis and bactericidal ability of neutrophils .

Pharmacokinetics

Astaxanthin is lipid-soluble, which influences its absorption, distribution, metabolism, and excretion (ADME) properties . It is soluble in DMSO, chloroform, DMF, ethanol, and methanol . Its bioavailability can be influenced by factors such as diet and the presence of other nutrients .

Result of Action

The antioxidant and anti-inflammatory actions of astaxanthin result in a range of cellular effects. These include reduced oxidative stress, decreased inflammation, and enhanced immune response . It has also been shown to have neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of astaxanthin. For example, its antioxidant activity can be affected by the presence of other antioxidants or pro-oxidants . Its stability can be influenced by factors such as light, temperature, and pH .

Safety and Hazards

Astaxanthin is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Due to the consumers’ concerns about synthetic Astaxanthin, the market of microbial-Astaxanthin is expected to grow exponentially in succeeding years . Research directions to improve microbial production using sustainable and environmentally friendly practices are suggested .

properties

IUPAC Name

6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-QISQUURKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283113
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

CAS RN

7542-45-2
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dihydro-β,β-carotene-4,4'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chemical structure of astaxanthin, specifically the presence of esters, influence its absorption in fish?

A2: Studies on rainbow trout (Oncorhynchus mykiss) suggest that the presence of esters in astaxanthin, commonly found in natural sources, does not significantly hinder its absorption []. While steady-state serum astaxanthin concentrations were slightly higher in fish fed free astaxanthin compared to those fed esterified astaxanthin, the rates of absorption into serum following a single meal were not significantly different []. This finding suggests that the anterior intestine of rainbow trout effectively hydrolyzes astaxanthin esters, facilitating absorption [].

Q2: Can astaxanthin derived from plants be a viable alternative to algal or synthetic sources?

A3: Research demonstrates the successful engineering of an astaxanthin synthetic pathway in Nicotiana benthamiana plants using genes from the Adonis genus []. These transgenic plants accumulate astaxanthin without adverse effects on growth and exhibit improved seedling survivability under UV stress []. This successful implementation suggests that plant-derived astaxanthin could be a promising alternative source for various applications, potentially offering advantages in production cost and scalability.

Q3: Beyond pigmentation, are there other potential benefits of astaxanthin supplementation in fish?

A4: While research primarily focuses on pigmentation, some studies indicate potential benefits of astaxanthin beyond coloration. For example, in Astronotus ocellatus, astaxanthin supplementation, especially from Dunaliella salina, positively influences growth performance and immune response []. These findings warrant further investigation into the broader impacts of astaxanthin on fish health and well-being.

Q4: What analytical techniques are commonly employed to study astaxanthin?

A5: Several analytical methods are utilized to characterize and quantify astaxanthin. High-Performance Liquid Chromatography (HPLC) is commonly used to measure astaxanthin content in various matrices, including fish eggs [] and skin []. Spectroscopic techniques, such as measuring redness (a) and yellowness (b) values, provide insights into the pigmentation effects of astaxanthin []. Transcriptome and metabolome analyses help elucidate the molecular mechanisms underlying astaxanthin's effects on pigmentation-related gene expression and metabolic pathways [].

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